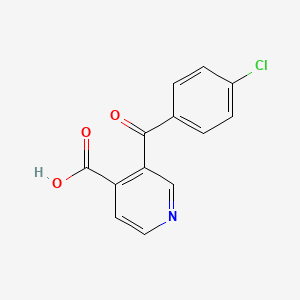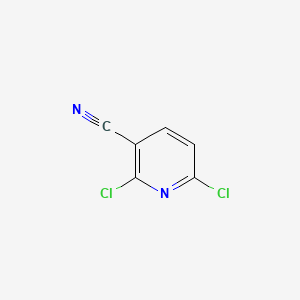
4'-Metoxi-3'-metil-2,2,2-trifluoroacetofenona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
Target of Action
This compound is a derivative of acetophenone , which is known to interact with various enzymes and receptors in the body.
Mode of Action
The mode of action of 4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone is not well-documented. As a derivative of acetophenone, it may share some of the parent compound’s interactions. Acetophenone derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . .
Biochemical Pathways
It is known that trifluoroacetophenone can undergo condensation with various compounds to form new aromatic 3F polymers . These polymers have high average molecular weight, high thermal stability, and good film-forming properties . .
Pharmacokinetics
The trifluoromethyl group in the compound may enhance its lipophilicity, potentially affecting its absorption and distribution . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Métodos De Preparación
The synthesis of 4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyacetophenone with trifluoroacetic anhydride in the presence of a catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using techniques like column chromatography to achieve high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as copper(I) oxide, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone can be compared with other trifluoromethyl-substituted acetophenones, such as:
4’-Methoxy-2,2,2-trifluoroacetophenone: Similar in structure but lacks the methyl group, resulting in different reactivity and applications.
4’-Bromo-2,2,2-trifluoroacetophenone: Contains a bromine atom instead of a methoxy group, leading to distinct chemical properties and uses.
The presence of both methoxy and methyl groups in 4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone makes it unique, offering a combination of electronic and steric effects that influence its reactivity and interactions.
Conclusion
4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone is a versatile compound with significant applications in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable tool for researchers and industry professionals alike.
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-5-7(3-4-8(6)15-2)9(14)10(11,12)13/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQDIOQETYWJRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505331 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75822-11-6 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75822-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)




